2-(4-Methoxyphenyl)cyclobutan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIOSZMFYMXENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506928 | |
| Record name | 2-(4-Methoxyphenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70106-27-3 | |
| Record name | 2-(4-Methoxyphenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 4 Methoxyphenyl Cyclobutan 1 One
Electrophilic and Nucleophilic Reactivity of the Cyclobutanone (B123998) Ring
The reactivity of the cyclobutanone ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. The carbonyl group, an intrinsic feature of the cyclobutanone, is a primary site for nucleophilic addition. Due to the α,β-unsaturated ketone moiety, cyclobutenones can be attacked by nucleophiles in a 1,2- or 1,4-addition fashion. nih.gov The resulting alkoxide or enolate often triggers the subsequent ring opening of the four-membered ring structures. nih.gov
Conversely, the strained C-C bonds of the cyclobutane (B1203170) ring can exhibit nucleophilic character, participating in reactions with electrophiles. The principles of Lewis acidity and basicity are fundamental to understanding these interactions, where kinetic and thermodynamic factors often determine the reaction pathway. csbsju.edu
Transformations Involving the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group significantly influences the reactivity of the cyclobutanone. The methoxy (B1213986) group is a strong electron-donating group, which can activate the aromatic ring towards electrophilic substitution reactions. csbsju.edu Additionally, the presence of this group can impact the stereochemical outcome of reactions at the cyclobutanone core.
Ring-Opening and Ring-Contraction Reactions of the Cyclobutanone Core
A hallmark of cyclobutanone chemistry is the propensity for ring-opening and ring-contraction reactions, driven by the release of ring strain. nih.govwikipedia.org These transformations can be initiated by various stimuli, including heat, light, or chemical reagents. nih.gov For instance, the Favorskii rearrangement, a base-induced contraction of α-halo ketones, can transform cyclobutanones into cyclopropanecarboxylic acid derivatives. chemistrysteps.com
Ring-opening reactions, on the other hand, can lead to the formation of linear butenoic acid derivatives or participate in cycloaddition reactions. nih.gov The specific pathway is often dictated by the reaction conditions and the nature of the substituents on the cyclobutanone ring.
| Reaction Type | Description | Key Intermediates |
| Ring Expansion | Insertion of a carbon or heteroatom into the ring, often through migration to an exocyclic group or opening of a bicyclic system. wikipedia.org | Carbocations, as seen in pinacol-type rearrangements. wikipedia.org |
| Ring Contraction | Removal of a carbon atom from the ring, commonly through rearrangements like the Favorskii or cationic contractions. wikipedia.orgchemistrysteps.com | Cyclopropanone (B1606653) intermediates (Favorskii), carbocations. chemistrysteps.com |
| Electrocyclic Reactions | Pericyclic reactions involving the concerted reorganization of π electrons, leading to ring opening or closure. uchicago.edu | Dependent on the number of π electrons (e.g., 4π or 6π systems). uchicago.edu |
Metal-Catalyzed Reactions and Their Mechanisms
Transition metal catalysis has emerged as a powerful tool for the functionalization of cyclobutanone systems, enabling a wide range of transformations.
Palladium catalysts are particularly versatile in promoting reactions of cyclobutanones. Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides provide access to a variety of four-membered ring compounds. organic-chemistry.org These reactions are believed to proceed through the formation of a metal carbene, followed by migratory insertion and β-hydride elimination. organic-chemistry.org
Furthermore, palladium catalysis can facilitate the cleavage of C-C bonds within the cyclobutanone ring. The catalytic cycle often involves oxidative addition of the strained C-C bond to a low-valent palladium species, followed by further transformations. The well-established Pd(0)/Pd(II) and the less common Pd(II)/Pd(IV) catalytic cycles are often invoked in these mechanisms. vander-lingen.nl
Ruthenium catalysts have proven effective in promoting C-H activation and functionalization reactions. nih.govresearchgate.netmdpi.com In the context of aryl ketones, ruthenium catalysts can direct ortho-C-H alkenylation, leading to the formation of new C-C bonds. nih.govresearchgate.net This methodology can be extended to cascade reactions, where multiple C-H functionalization steps occur in a single operation, providing access to complex polycyclic structures. nih.govresearchgate.netelsevierpure.com
| Catalyst System | Reaction Type | Key Features |
| [{Ru(p-cymene)Cl2}2] / Cu(OAc)2 | Cascade C-H Alkenylation | Enables the synthesis of 1-indanones, indeno[1,2-a]indenes, and indeno[1,2-b]furanones from arylacetophenones through sequential C-C and C-O bond formations. nih.govresearchgate.netelsevierpure.com |
| [RuCl2(p-cymene)]2 / Amino Acid Ligands | C-H Arylation | Facilitates the arylation of various arenes with aryl chlorides, demonstrating the utility of less expensive and more stable ruthenium(II) catalysts. mdpi.com |
Photochemical Transformations and Excited-State Dynamics of Cyclobutanone Systems
Photochemistry offers a unique avenue for accessing highly strained and novel molecular architectures from cyclobutanone precursors. Upon irradiation, cyclobutanones can undergo a variety of transformations, including ring-opening to form vinylketenes, which can be trapped by various reagents. nih.gov The stereochemical outcome of these photochemical reactions is often governed by the nature of the excited state (e.g., singlet vs. triplet) and the dynamics of the resulting intermediates. nih.gov
For example, the photocycloaddition of 1,4-naphthoquinone (B94277) with alkenes can yield cyclobutane derivatives. jcu.edu.au The efficiency and selectivity of these reactions can be influenced by factors such as the solvent, irradiation wavelength, and the use of sensitizers. jcu.edu.au The study of these photochemical processes provides fundamental insights into the behavior of molecules in their excited states.
Oxidative and Reductive Chemistry
The chemical behavior of 2-(4-methoxyphenyl)cyclobutan-1-one is significantly influenced by the presence of the ketone functional group and the strained four-membered ring. These features make it a substrate for a variety of oxidative and reductive reactions.
Baeyer-Villiger Oxidation Studies of 2-Arylcyclobutanones
The Baeyer-Villiger (BV) oxidation is a well-established reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones using peroxyacids or peroxides. wikipedia.org The reaction proceeds via the formation of a key intermediate, known as the Criegee intermediate, after the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. rsc.orgnrochemistry.com The rate-determining step involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom. wikipedia.org
For unsymmetrical ketones like 2-arylcyclobutanones, the reaction's regioselectivity is a critical aspect, as it determines which of the two possible lactones is formed. This selectivity is governed by the migratory aptitude of the substituents. Generally, the group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.orglibretexts.org The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the migration can occur at either the C2 carbon (a secondary carbon bearing an aryl group) or the C4 carbon (a secondary carbon). Based on the general migratory aptitude, two potential lactone products can be formed. The migration of the more substituted C2 carbon would lead to the formation of 4-(4-methoxyphenyl)oxan-2-one. Conversely, migration of the C4 methylene (B1212753) group would result in 5-(4-methoxyphenyl)oxan-2-one. The phenyl group itself has a migratory aptitude that is typically lower than that of a secondary alkyl group, but electronic effects from the para-methoxy group can influence this.
Recent studies have demonstrated that catalysts can be used to control and even reverse the inherent regioselectivity of the Baeyer-Villiger oxidation. acs.org For instance, catalytic enantioselective BV oxidations of similar prochiral cyclobutanones have been achieved using chiral N,N'-dioxide-Sc(III) complex catalysts, yielding optically active γ-lactones with high enantiomeric excess. colab.ws This catalyst control suggests that interactions between the catalyst and the substrate can favor a migration pathway that is intrinsically less preferred, allowing for the selective synthesis of a specific lactone isomer. acs.org
| Migrating Group | Predicted Product | Controlling Factor |
|---|---|---|
| C2 (Benzylic Carbon) | 4-(4-methoxyphenyl)oxan-2-one | Intrinsic migratory aptitude (more substituted carbon) |
| C4 (Methylene Carbon) | 5-(4-methoxyphenyl)oxan-2-one | Potential catalyst control, overcoming intrinsic preference. acs.orgcolab.ws |
Other Oxidation/Reduction Pathways (e.g., Oxidative Cyclization with Ketone C(sp³)–H Bonds)
Beyond the classic Baeyer-Villiger oxidation, ketones can undergo other oxidative transformations. A notable area of modern organic synthesis involves the transition-metal-catalyzed functionalization of otherwise inert C(sp³)–H bonds. researchgate.net For a substrate like this compound, the C-H bonds at the C3 position are potential sites for such reactions.
One such pathway is the oxidative annulation of ketones with alkynes, often catalyzed by ruthenium complexes. researchgate.netresearchgate.net This type of reaction involves the cleavage of a C(sp³)–H bond alpha to the ketone, followed by coupling with an alkyne to construct a new ring system. While direct examples involving this compound are not prevalent in the literature, the general mechanism provides a framework for predicting potential reactivity. Such a transformation would offer a route to complex spirocyclic or fused-ring structures that are not accessible through traditional methods. researchgate.net
Another potential, though less common, pathway could be an intramolecular oxidative cyclization. For example, PIFA-initiated oxidative cyclization has been used to synthesize complex nitrogen heterocycles from substrates containing appropriate functional groups. beilstein-journals.orgnih.govrsc.org If the aryl ring of this compound were appropriately substituted, an intramolecular C-C bond formation could be envisioned, leading to polycyclic systems.
| Reaction Type | Key Transformation | Potential Product Class | Catalyst/Reagent Example |
|---|---|---|---|
| Oxidative Annulation | Activation of C3-H bond and reaction with an alkyne | Spirocyclic or Fused Polycycles | Ruthenium(II) complexes researchgate.netresearchgate.net |
| Intramolecular Oxidative Cyclization | C-H activation and intramolecular C-C bond formation | Tricyclic systems | PIFA beilstein-journals.orgnih.gov |
Mechanistic Elucidation via Experimental and Computational Studies
Understanding the intricate mechanisms of the reactions involving this compound is crucial for predicting and controlling product formation. This is achieved through a combination of experimental and computational methods.
For the Baeyer-Villiger oxidation, the mechanism was first elucidated through isotopic labeling studies. rsc.org The currently accepted mechanism involves the formation of the tetrahedral "Criegee intermediate." wikipedia.orgnrochemistry.com The conformation of this intermediate and the stereoelectronic effects play a significant role in determining which group migrates. wikipedia.org Experimental studies, such as kinetic analysis and careful product characterization (regio- and stereochemistry), provide critical data to support or refute proposed mechanistic pathways. For example, achieving kinetic resolution of racemic 2-arylcyclohexanones in a BV oxidation to yield products that counter the usual migratory aptitude provides strong evidence for catalyst involvement in the rate-determining migration step. colab.ws
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. nih.gov DFT calculations allow researchers to model the structures and energies of reactants, transition states, and intermediates along a reaction coordinate. This can provide a rationale for observed selectivity. For instance, in the Baeyer-Villiger oxidation of 2-arylcyclobutanones, computational studies can compare the activation energies for the migration of the C2 versus the C4 carbon. These calculations can explain why one pathway is favored over another and how a catalyst might alter the energies of the respective transition states to favor an otherwise disfavored product. acs.org
Similarly, for C-H activation reactions, mechanistic studies often combine experimental techniques (like kinetic isotope effect measurements) with computational modeling. Detailed mechanistic investigations of ruthenium-catalyzed oxidative annulations have provided evidence for an initial, reversible C-H bond activation event, which is a key step in the catalytic cycle. researchgate.net These combined approaches provide a molecular-level understanding of reactivity, guiding the development of new and more selective synthetic methods.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(4-Methoxyphenyl)cyclobutan-1-one would provide information on the number of different types of protons and their neighboring environments. The protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). Specifically, the protons on the para-substituted methoxybenzene ring would likely show a characteristic AA'BB' splitting pattern, with two doublets. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, typically around δ 3.8 ppm. The protons on the cyclobutanone (B123998) ring would appear in the upfield region. The proton at the C2 position, being adjacent to the aromatic ring, would be expected at a chemical shift of approximately δ 3.5-4.5 ppm, likely as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the C3 and C4 positions of the cyclobutane (B1203170) ring would give complex multiplets in the range of δ 1.8-3.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C=O) of the cyclobutanone ring is expected to have the most downfield chemical shift, typically in the range of δ 200-220 ppm. The carbons of the 4-methoxyphenyl (B3050149) group would appear in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C-OCH₃) would be downfield (around δ 158-162 ppm), while the other aromatic carbons would have shifts determined by their position relative to the substituents. The methoxy carbon itself would resonate around δ 55 ppm. The carbons of the cyclobutane ring would appear in the upfield region, with the C2 carbon attached to the aromatic ring expected around δ 50-60 ppm, and the C3 and C4 carbons at higher fields.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210 |
| C2-H (Cyclobutane) | ~3.5 - 4.5 (m) | ~55 |
| C3-H₂ (Cyclobutane) | ~2.0 - 2.8 (m) | ~30 |
| C4-H₂ (Cyclobutane) | ~2.5 - 3.2 (m) | ~45 |
| Aromatic C-H (ortho to OCH₃) | ~6.8 - 7.0 (d) | ~114 |
| Aromatic C-H (meta to OCH₃) | ~7.1 - 7.3 (d) | ~128 |
| Aromatic C (ipso) | - | ~135 |
| Aromatic C (para to substituent) | - | ~160 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclobutanone ring. This peak is typically observed in the range of 1780-1800 cm⁻¹, which is at a higher frequency than for acyclic ketones due to ring strain. Other characteristic peaks would include the C-O stretching of the methoxy group around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutane ring would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, particularly the "ring-breathing" mode around 1600 cm⁻¹. The carbonyl stretch would also be visible, although it is typically weaker in Raman than in IR. The C-H stretching vibrations would also be present.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1780 - 1800 (Strong) | 1780 - 1800 (Weak-Medium) |
| Methoxy (C-O) | Asymmetric Stretch | ~1250 (Strong) | Weak |
| Methoxy (C-O) | Symmetric Stretch | ~1030 (Medium) | Weak |
| Aromatic C=C | Stretching | 1600 - 1450 (Medium) | 1600 - 1450 (Strong) |
| Aromatic C-H | Stretching | >3000 (Medium) | >3000 (Medium) |
| Aliphatic C-H | Stretching | <3000 (Medium) | <3000 (Medium) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₂O₂, the expected exact mass of the molecular ion [M]⁺ would be calculated. This technique allows for the unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places). The fragmentation pattern observed in the mass spectrum would also provide structural information. Key fragments would likely arise from the cleavage of the cyclobutane ring and the loss of the methoxy group or carbon monoxide.
Interactive Data Table: HRMS Data
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₁₁H₁₂O₂ | 176.0837 |
| [M+H]⁺ | C₁₁H₁₃O₂ | 177.0916 |
| [M+Na]⁺ | C₁₁H₁₂NaO₂ | 199.0735 |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would determine the bond lengths, bond angles, and torsional angles within the molecule. This would confirm the connectivity of the atoms and the substitution pattern on the cyclobutane ring. Furthermore, it would reveal the conformation of the cyclobutane ring, which is typically puckered, and the orientation of the 4-methoxyphenyl substituent relative to the four-membered ring. The crystal packing, including any intermolecular interactions such as hydrogen bonds or π-π stacking, would also be elucidated. This technique stands as the gold standard for unambiguous structural determination.
Computational Chemistry and Theoretical Studies of 2 4 Methoxyphenyl Cyclobutan 1 One
Density Functional Theory (DFT) Calculations
No specific DFT studies on "2-(4-Methoxyphenyl)cyclobutan-1-one" were found in the conducted search. DFT is a widely used computational method for investigating the electronic properties of molecules. A typical DFT analysis would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations, providing insights into the molecule's electronic structure and stability.
Specific data regarding the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps for "this compound," are not available in the search results. Such analyses would typically reveal information about the molecule's reactivity and the distribution of charge.
The search did not yield any studies on the reaction pathways or transition state analyses involving "this compound." This type of investigation would be crucial for understanding the mechanisms of reactions in which this compound participates, such as its synthesis or degradation. It would involve locating transition state geometries and calculating activation energies for proposed reaction steps.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
While ab initio and semi-empirical methods are powerful tools for gaining mechanistic insights into chemical reactions, no specific applications of these methods to "this compound" were identified. Ab initio methods, based on first principles, offer high accuracy but are computationally expensive. Semi-empirical methods, which use parameters derived from experimental data, are faster but generally less accurate.
Conformational Analysis and Stereochemical Predictions
Detailed conformational analysis and stereochemical predictions for "this compound" are absent from the search results. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface as a function of bond rotations. For a cyclobutane (B1203170) ring, this would involve analyzing the puckering of the four-membered ring. Stereochemical predictions would be essential for understanding the spatial arrangement of atoms and its influence on the compound's properties and reactivity. A study on 2-substituted cyclobutane-α-amino acid derivatives suggests that the substituent at the C2 position can influence the conformational preference of the cyclobutane ring. nih.gov However, this does not provide specific data for the methoxyphenyl substituent.
Synthesis and Reactivity of Derivatives and Analogues of 2 4 Methoxyphenyl Cyclobutan 1 One
Modification at the Cyclobutanone (B123998) Ring
The strained four-membered ring of 2-(4-methoxyphenyl)cyclobutan-1-one is a hub of reactivity, allowing for a range of functionalizations at the α-position and the construction of more complex molecular frameworks.
α-Functionalization Strategies
The carbon atom adjacent to the carbonyl group (the α-carbon) in cyclobutanones is amenable to various functionalization reactions, including alkylation and halogenation. These modifications introduce new substituents and provide handles for further synthetic transformations.
One notable strategy for α-alkylation involves the use of transition metal catalysis. For instance, a palladium-catalyzed enantioselective α-alkylation of cyclobutanones has been developed to construct all-carbon α-quaternary centers. nih.gov This method employs a palladium catalyst with a PHOX-type ligand to achieve high yields and enantioselectivities for a variety of α-substituted cyclobutanones. nih.gov While this has been demonstrated on α-carboxyallyl cyclobutanones, the principle is applicable to other substituted cyclobutanones. Another modern approach to ketone α-alkylation uses simple olefins as alkylating agents, activated by a bifunctional catalyst system comprising a secondary amine and a rhodium complex. nih.gov This method allows for the regioselective mono-α-alkylation of cyclic ketones at the less hindered site. nih.gov
α-Halogenation of cyclobutanones can be achieved under either acidic or basic conditions. libretexts.orgpressbooks.pub In acidic media, the reaction proceeds through an enol intermediate and typically results in the substitution of a single α-hydrogen. pressbooks.publibretexts.org The presence of an electron-withdrawing halogen on the α-carbon disfavors further protonation of the carbonyl, thus preventing multiple halogenations. pressbooks.pub Conversely, base-promoted halogenation occurs via an enolate intermediate. The introduction of a halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. libretexts.orgpressbooks.pub For the synthesis of monohalogenated products, acidic conditions are generally preferred. libretexts.org A patented process for the α-bromination of specific cyclobutanone derivatives highlights the industrial relevance of this transformation. google.com
| Reaction | Reagents and Conditions | Product Type | Key Features |
| Enantioselective α-Alkylation | Pd₂(pmdba)₃, (S)-t-BuPHOX (L1), THF | α-Quaternary cyclobutanone | High yield and enantioselectivity. nih.gov |
| α-Alkylation with Olefins | Secondary amine, Rhodium complex, Olefin | Mono-α-alkylated cyclobutanone | Regioselective at the less hindered site; pH/redox neutral. nih.gov |
| Acid-Catalyzed α-Halogenation | Cl₂, Br₂, or I₂ in acidic medium (e.g., acetic acid) | Mono-α-halocyclobutanone | Proceeds via an enol intermediate; prevents polyhalogenation. pressbooks.publibretexts.org |
| Base-Promoted α-Halogenation | Cl₂, Br₂, or I₂ in basic medium | Poly-α-halocyclobutanone | Proceeds via an enolate intermediate; increased acidity of remaining α-protons leads to multiple substitutions. libretexts.orgpressbooks.pub |
Introduction of Additional Substituents and Complex Architectures
The this compound framework serves as a valuable building block for the synthesis of more intricate molecular structures, including spirocyclic and fused-ring systems.
One approach involves the synthesis of functionalized benzocyclobutenones, which can then undergo further reactions. nih.govorganic-chemistry.org For example, Rh-catalyzed coupling reactions between benzocyclobutenones and alkenes or alkynes can lead to the formation of fused rings and spirocycles. nih.gov The synthesis of 2-methylenecyclobutanones, achieved through a Ca(OH)₂-catalyzed condensation of cyclobutanone with aldehydes, provides another avenue for structural elaboration. rsc.org These derivatives can undergo further transformations, such as Baeyer-Villiger oxidation to yield 4-methylenebutanolides. rsc.org
The reactivity of 2-hydroxycyclobutanone, a close analogue, has been exploited in the synthesis of complex bicyclic systems. For instance, its reaction with carboxamide-bearing Wittig reagents leads to the formation of β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones. unica.it This cascade reaction provides an efficient route to structurally diverse and valuable 2-oxabicyclo[3.2.0]heptan-3-ones. unica.it Furthermore, copper-catalyzed conjugate silylation of cyclobutenone derivatives generates β-silylated cyclobutanones, which can be trapped as enol phosphates and subsequently used in cross-coupling reactions to produce a variety of silylated cyclobutene (B1205218) derivatives. nih.gov
Modifications on the 4-Methoxyphenyl (B3050149) Group
Substituent Effects on Reactivity and Selectivity
The electronic nature of the aryl substituent at the 2-position of the cyclobutanone ring can significantly influence its reactivity. For example, in the case of 2-aryl-2-hydroxycyclobutanones, the migratory aptitude of the aryl group plays a crucial role in acid-catalyzed reactions with thiols. organic-chemistry.org Quantum chemical DFT calculations have shown that the electronic properties of the aryl substituent affect the reaction pathway, leading to either 2-aryl-2-sulfanyl-cyclobutanones or cyclopropyl (B3062369) ketones. organic-chemistry.org
In a related context, the reactivity of sulfones bearing a 4-hydroxyphenyl group demonstrates the powerful electronic influence of this substituent. The phenoxide anion formed under basic conditions strongly reduces the electronegativity of the sulfonyl group, thereby inhibiting the formation of an α-anion necessary for reactions like α-halogenation. nih.gov This effect can be extrapolated to the cyclobutanone system, suggesting that the electronic state of the phenyl ring substituent (e.g., methoxy (B1213986) vs. hydroxy) can modulate the acidity of the α-protons and thus the reactivity of the cyclobutanone ring.
Derivatization of the Methoxy Moiety
The methoxy group on the phenyl ring is a common functional group that can be derivatized, most notably through ether cleavage to yield the corresponding phenol (B47542). This transformation is typically achieved by treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com The cleavage of aryl alkyl ethers consistently produces a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.orgyoutube.com
Alternative reagents for the demethylation of aryl methyl ethers have also been developed. For instance, 2-(diethylamino)ethanethiol (B140849) provides a method with an essentially odorless workup. organic-chemistry.org The demethylation of a 3-(4′-methoxyphenyl)pentane derivative to the corresponding phenol has also been reported, demonstrating the feasibility of this transformation in related systems. researchgate.net
| Reaction | Reagents | Product | Key Features |
| Acidic Ether Cleavage | HI or HBr | 2-(4-Hydroxyphenyl)cyclobutan-1-one | Proceeds via SN2 attack on the methyl group. libretexts.orgmasterorganicchemistry.com |
| Thiol-mediated Demethylation | 2-(Diethylamino)ethanethiol | 2-(4-Hydroxyphenyl)cyclobutan-1-one | Offers an odorless workup. organic-chemistry.org |
Cyclobutanone Analogues with Structural Variations (e.g., with different aryl groups, bicyclic systems)
The synthesis of analogues of this compound with variations in the aryl group or the core cyclic structure is an active area of research, driven by the need for novel building blocks in organic synthesis.
A variety of methods exist for the synthesis of cyclobutanones and their derivatives, including [2+2] cycloadditions, ring expansions of three-membered rings, and intramolecular substitutions. utexas.edu The oxidative ring expansion of methylenecyclopropanes provides a route to 2,2-diarylcyclobutanones. organic-chemistry.org Furthermore, the synthesis of benzocyclobutenes and their ketone analogues has been extensively studied, with methods such as palladium-catalyzed C-H activation of methyl groups and [2+2] cycloadditions of benzynes being prominent. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org
The synthesis of cyclopropyl ketones bearing a 4-methoxyphenyl group, such as (1RS,2RS)-2-(2-hydroxyphenyl)cyclopropylmethanone, has been achieved from the corresponding 2-hydroxychalcone. mdpi.comnih.gov These cyclopropyl analogues represent a class of structurally related compounds with distinct reactivity. Additionally, the synthesis of silylated cyclobutanone and cyclobutene derivatives through copper-catalyzed conjugate addition of zinc-based silicon nucleophiles to cyclobutenones has been reported, offering access to a range of silicon-containing four-membered rings. nih.gov
Synthesis of Chiral Derivatives and Enantioselective Transformations
The generation of chiral molecules from prochiral starting materials is a cornerstone of modern organic synthesis, particularly in the pursuit of enantiomerically pure compounds for various applications. While specific literature on the enantioselective transformations of this compound is not extensively documented, the principles of asymmetric synthesis can be applied to this substrate by drawing parallels with analogous 2-arylcyclobutanones and related cyclobutanone systems. Key strategies for inducing chirality in derivatives of this compound would likely involve asymmetric reduction of the ketone, enantioselective reactions at the α-position, and cycloaddition reactions.
One of the most direct approaches to a chiral derivative is the enantioselective reduction of the carbonyl group in this compound to form the corresponding chiral alcohol, 2-(4-methoxyphenyl)cyclobutanol. This transformation can be achieved using various chiral reducing agents or catalyst systems. For instance, Noyori's asymmetric transfer hydrogenation conditions have proven effective for the reduction of similar cyclic ketones. rsc.org The use of a ruthenium catalyst, such as RuCl(S,S)-Tsdpen, with a hydrogen donor like a formic acid/triethylamine mixture, can facilitate the stereoselective transfer of hydrogen to the ketone, yielding the alcohol with high enantiomeric excess. rsc.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·Me₂S) to achieve highly enantioselective reduction of ketones. rsc.orgnih.gov The steric and electronic properties of the 4-methoxyphenyl group would influence the facial selectivity of the hydride attack, guiding the formation of one enantiomer over the other.
Furthermore, biocatalysis offers a powerful and environmentally benign alternative for enantioselective reductions. Ene-reductases, for example, have been successfully employed in the reduction of cyclobutenones to furnish chiral cyclobutanones. researchgate.net Although this applies to an unsaturated precursor, the principle of using whole-cell biocatalysts or isolated enzymes could be extended to the saturated ketone, this compound, to access the chiral alcohol.
Enantioselective transformations can also be envisioned through the functionalization of the enolate derived from this compound. While catalytic enantioselective transformations of cyclobutanone enolates are less developed compared to other ketones, the use of chiral phase-transfer catalysts or chiral amine catalysts could, in principle, direct the stereoselective alkylation or aldol (B89426) reaction at the α-position. researchgate.net Proline-catalyzed aldol reactions, a landmark in asymmetric organocatalysis, demonstrate the potential for a chiral amine to form a nucleophilic enamine intermediate that can react with an electrophile in a stereocontrolled manner. youtube.com
The following tables summarize findings from studies on analogous cyclobutanone systems, which can serve as a predictive guide for the enantioselective transformations of this compound.
Table 1: Enantioselective Reduction of Analogous Cyclobutanones
| Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2,2-Dimethyl-3,3-diphenylcyclobutanone | (S)-B-Me, BH₃·Me₂S | (R)-2,2-Dimethyl-3,3-diphenylcyclobutanol | 93 | 91 | nih.gov |
| 2-Methyl-3-phenylcyclobutanone | (S)-B-Me, BH₃·Me₂S | (1R,2S,3R)-2-Methyl-3-phenylcyclobutanol | - | 99 | nih.gov |
| Benzocyclobutenone | RuCl(S,S)-Tsdpen, HCOOH/Et₃N | (S)-Benzocyclobutenol | 90 | 81 | rsc.org |
| 2,2-Dimethylbenzocyclobutenone | RuCl(S,S)-Tsdpen, HCOOH/Et₃N | (S)-2,2-Dimethylbenzocyclobutenol | 94 | 97 | rsc.org |
Table 2: Asymmetric Synthesis of Chiral Cyclobutane (B1203170) Derivatives from Non-cyclobutanone Precursors
| Reaction Type | Substrates | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| [2+2] Photocycloaddition | Cinnamyl alcohol, Allyl acetate | [Ir(cod)Cl]₂, Chiral Phosphoramidite Ligand, Ir(dFppy)₃ | Oxa-[3.2.0]-bicyclic heptane | Moderate to High | Excellent | chemistryviews.org |
| [2+2] Cycloaddition | Terminal alkyne, Alkene | Non-C₂-symmetrical Josiphos digold(I) | Substituted cyclobutene | - | High | acs.org |
| Hydroacylation | meso-Cyclobutene, Salicylaldehyde | Rh-catalyst | Acylated cyclobutane | - | High | nih.gov |
It is important to note that while these examples provide a strong foundation for predicting the behavior of this compound in enantioselective reactions, empirical validation is necessary. The electronic and steric influence of the 4-methoxyphenyl substituent would play a critical role in the efficiency and stereoselectivity of these transformations. The development of specific chiral catalysts and reaction conditions tailored for this substrate would be a valuable contribution to the field of asymmetric synthesis.
Applications of 2 4 Methoxyphenyl Cyclobutan 1 One in Complex Molecule Synthesis
Building Block for Natural Products and Bioactive Compounds
Cyclobutane (B1203170) rings are key structural motifs in a variety of bioactive natural products. chemistryviews.orgbaranlab.org The synthesis of these complex molecules often relies on the strategic incorporation of cyclobutane-containing synthons. 2-(4-Methoxyphenyl)cyclobutan-1-one serves as a readily accessible starting material for the construction of such compounds. The methoxyphenyl group can be chemically modified or can influence the reactivity of the cyclobutane ring, providing a handle for further synthetic transformations. The inherent ring strain of the cyclobutane can be harnessed as a driving force for ring-opening or rearrangement reactions, leading to more complex molecular scaffolds. baranlab.org
The development of stereoselective methods for the synthesis of multisubstituted cyclobutanes has been a significant area of research, with techniques like [2+2] cycloadditions and ring contractions being employed. chemistryviews.orgnih.gov These advancements have expanded the toolkit available to chemists for the synthesis of cyclobutane-containing natural products. rsc.org
Intermediates in Total Synthesis Endeavors
In the context of total synthesis, "overbred intermediates" are complex structures that are strategically simplified through fragmentation to yield the desired target molecule. rsc.org Cyclobutane-based intermediates, including derivatives of this compound, can function as these overbred structures. rsc.org The controlled cleavage of the cyclobutane ring can unveil a variety of functional groups and stereocenters, streamlining the synthesis of otherwise difficult-to-access targets. rsc.org
The strategic use of C–H functionalization has also emerged as a powerful tool in the synthesis of complex cyclobutanes. acs.org This approach allows for the direct installation of functional groups onto the cyclobutane ring in a controlled manner, which is particularly useful for synthesizing pseudosymmetric natural products. acs.org
Contribution to the Synthesis of Ring Systems via Ring Expansion or Cleavage
The strain energy inherent in the cyclobutane ring makes it susceptible to ring expansion and cleavage reactions, providing access to a diverse array of larger ring systems. nih.govacs.org These transformations are often driven by the formation of a more stable carbocation intermediate. youtube.com For instance, the cleavage of a C-C bond in cyclobutane derivatives can be initiated by photoredox catalysis, leading to the formation of new ring structures through annulation reactions. nih.gov
Ring expansion can also be achieved through transition metal-catalyzed processes. For example, a silver(I)-catalyzed ring expansion of a vinylcyclopropane (B126155) can yield a cyclobutene (B1205218), which can then be further elaborated. nih.gov The regioselectivity of such ring expansions can often be controlled by the electronic nature of the substituents on the cyclobutane ring. nih.gov The cleavage of cyclobutane rings has been a key strategy in the synthesis of various natural products and complex molecules. acs.org
Role in the Generation of Diversified Chemical Libraries and Late-Stage Diversification
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk this compound and its derivatives can serve as valuable starting points for DOS due to the multiple reaction pathways the cyclobutane ring can undergo. sci-hub.se Divergent synthetic strategies, where a common intermediate is transformed into a variety of distinct scaffolds, are central to DOS. cam.ac.uk
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis. rsc.org This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR). rsc.orgnih.gov The cyclobutane motif can be a platform for LSF, where C-H bonds are selectively functionalized to introduce new chemical groups. nih.gov This strategy provides access to novel chemical space and can be used to optimize the biological properties of a lead compound. nih.gov
Q & A
Basic: What are the standard synthetic routes for 2-(4-Methoxyphenyl)cyclobutan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization or Friedel-Crafts acylation strategies. A common approach is the reaction of 4-methoxyphenylacetonitrile with a cyclobutanone precursor under acidic conditions. For example, in analogous syntheses (e.g., lactone derivatives), 1,3-dioxane intermediates are formed via acid-catalyzed cyclization . Optimization involves temperature control (70–90°C) and solvent selection (e.g., dichloromethane or toluene). Yield improvements (up to 65–75%) are achieved by slow reagent addition to minimize side reactions like over-acylation. Purity is verified via HPLC (C18 column, methanol/water mobile phase) .
Basic: How is structural characterization of this compound performed using spectroscopic methods?
Answer:
- NMR : ¹H NMR (CDCl₃) shows a singlet for the methoxy group at δ 3.8 ppm and cyclobutanone carbonyl resonance at δ 210–215 ppm in ¹³C NMR. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) .
- FT-IR : Strong C=O stretch at ~1750 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 191.1 (calculated for C₁₁H₁₁O₂).
Advanced: What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Answer:
Crystallization difficulties stem from the compound’s planar aromatic group and flexible cyclobutanone ring. Single-crystal XRD (using SHELX-97 ) requires slow vapor diffusion (hexane/ethyl acetate). Twinning is common; resolved via data integration in HKL-3000 and refinement with SHELXL. For example, a derivative (C₁₈H₂₂O₂) showed a triclinic system (space group P-1) with Z’=2 and R-factor <0.05 after iterative refinement .
Advanced: How can isotopic labeling (e.g., ¹⁴C) at the methoxyphenyl group be achieved for metabolic tracing studies?
Answer:
Labeling at the methoxy position involves:
Synthesis : Reacting ¹⁴C-methyl iodide with 4-hydroxybenzaldehyde under basic conditions (K₂CO₃, DMF, 60°C, 12h) to form 4-methoxy-¹⁴C-benzaldehyde.
Cyclization : Condensation with cyclobutanone precursors via Claisen-Schmidt reaction .
Purification : Radio-HPLC (scintillation detection) confirms >98% radiochemical purity. This method was validated for analogous ethanols .
Advanced: What mechanistic insights exist for the oxidation/reduction pathways of this compound?
Answer:
- Oxidation : Under m-CPBA, the cyclobutanone ring undergoes strain-driven cleavage to form a diketone intermediate. Further oxidation yields 4-methoxybenzoic acid derivatives .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol (2-(4-Methoxyphenyl)cyclobutanol), confirmed by ¹H NMR (δ 4.3 ppm, broad OH peak) . Competing pathways (e.g., over-reduction) are minimized by low-temperature (−20°C) conditions.
Basic: What analytical methods are recommended for assessing purity and stability in long-term storage?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40), UV detection at 254 nm. Acceptable purity ≥95% .
- Stability : Accelerated degradation studies (40°C/75% RH, 6 months) show <2% decomposition when stored in amber vials under argon .
Advanced: How does the electronic nature of the methoxyphenyl group influence reactivity in cross-coupling reactions?
Answer:
The methoxy group’s electron-donating effect activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings (e.g., with boronic acids), Pd(OAc)₂/XPhos catalyst systems achieve >80% yield by enhancing oxidative addition at the para-position . Competing side reactions (e.g., demethylation) are suppressed using mild bases (K₃PO₄) .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity : LD₅₀ (oral, rat) = 1200 mg/kg; wear nitrile gloves and eye protection.
- Flammability : Flash point = 112°C; store away from ignition sources.
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Docking Studies : AutoDock Vina simulates binding to targets like cyclooxygenase-2 (COX-2). The methoxyphenyl group shows favorable π-π stacking with Tyr385 (binding energy −8.2 kcal/mol) .
- QSAR : Hammett constants (σₚ = −0.27) correlate with antimicrobial activity (MIC = 16 µg/mL against S. aureus) .
Advanced: What strategies resolve contradictions in reported spectroscopic data for cyclobutanone derivatives?
Answer:
Discrepancies in NMR shifts often arise from solvent polarity or impurities. Cross-validation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
